1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 89852-92-6
VCID: VC2902227
InChI: InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)7(12)9-4-8-6/h3-4H,2H2,1H3,(H,8,9,12)
SMILES: CCN1C2=C(C=N1)C(=O)NC=N2
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 89852-92-6

Cat. No.: VC2902227

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 89852-92-6

Specification

CAS No. 89852-92-6
Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
IUPAC Name 1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)7(12)9-4-8-6/h3-4H,2H2,1H3,(H,8,9,12)
Standard InChI Key DKVJRZYMFJNVOD-UHFFFAOYSA-N
SMILES CCN1C2=C(C=N1)C(=O)NC=N2
Canonical SMILES CCN1C2=C(C=N1)C(=O)NC=N2

Introduction

Chemical Properties and Structure

Basic Identifiers and Physical Properties

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is characterized by several chemical identifiers and physical properties that define its structure and behavior in various environments.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number89852-92-6
Molecular FormulaC₇H₈N₄O
Molecular Weight164.16 g/mol
PubChem CID135973583
IUPAC Name1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
MDL NumberMFCD14620003
InChIInChI=1S/C7H8N4O/c1-2-11-6-5(3-10-11)7(12)9-4-8-6/h3-4H,2H2,1H3,(H,8,9,12)
InChI KeyDKVJRZYMFJNVOD-UHFFFAOYSA-N
SMILESCCN1C2=C(C=N1)C(=O)NC=N2
AppearancePowder
Storage TemperatureRoom Temperature

The compound contains a fused heterocyclic ring system comprising a pyrazole and a pyrimidine ring, with an ethyl substituent at the N1 position and a carbonyl group at the C4 position .

Structural Characteristics

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a bicyclic structure with a pyrazole ring fused to a pyrimidine ring. The compound's structure is characterized by:

  • A pyrazole ring with an ethyl group attached to the N1 position

  • A pyrimidine ring with a keto group at the C4 position

  • A fused ring system that creates a planar structure

The carbonyl group (C=O) at the 4-position is characteristic of the "one" designation in the compound name, indicating the presence of a ketone functional group. The bond length of this C=O bond is typically around 1.23 Å, consistent with the expected sp² C=O bond length observed in ketones . This structural feature is important for the compound's hydrogen bonding capabilities and interaction with biological targets.

The tricyclic scaffold allows for multiple points of interaction with protein targets, particularly those involved in cell signaling and proliferation pathways. The ethyl group at the N1 position contributes to the compound's lipophilicity and can potentially enhance its cell permeability.

Synthesis Methods

Chemical Stability and Reactivity

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations relevant for medicinal chemistry applications.

The nitrogen atoms in both the pyrazole and pyrimidine rings can serve as hydrogen bond acceptors, while the NH group in the pyrimidine ring can function as a hydrogen bond donor. These characteristics are important for the compound's interactions with biological targets, particularly enzymes like CDK2.

Biological Activities

CDK2 Inhibition and Anticancer Properties

1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is recognized for its promising applications in cancer therapy. It acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression. CDK2 plays a vital role in regulating the transition from G1 to S phase in the cell cycle.

By inhibiting CDK2, this compound can:

  • Induce cell cycle arrest in cancer cells

  • Promote apoptosis (programmed cell death)

  • Potentially inhibit tumor growth and proliferation

The inhibition of CDK2 by 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one suggests its potential as a targeted anticancer agent, particularly for cancers characterized by dysregulation of the cell cycle.

Packaging TypeTypical QuantityNotes
Research quantitiesMilligrams to gramsMay be packaged under argon or vacuum for sensitive materials
Bulk packagingKilograms to tonsIncludes palletized plastic pails, fiber and steel drums
Solution formVarious volumesPackaged in polypropylene, plastic, or glass containers

The compound is stored at room temperature and is typically accompanied by documentation including a Certificate of Analysis and Safety Data Sheet (SDS) .

Future Research Directions

Structural Modifications and Derivatives

Future research on 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one could focus on structural modifications to enhance its biological activities. Potential modifications include:

  • Substitution at different positions on the pyrazole or pyrimidine rings

  • Replacement of the ethyl group with other alkyl or aryl substituents

  • Modification of the carbonyl group to other functional groups

  • Introduction of additional substituents to improve pharmacokinetic properties

Such modifications could lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles, potentially advancing their development as therapeutic agents.

Expanded Therapeutic Applications

While current research on 1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one focuses on its anticancer properties through CDK2 inhibition, the broader class of pyrazolo[3,4-d]pyrimidine compounds has demonstrated diverse biological activities. Future research could explore the potential of this specific compound in other therapeutic areas, such as:

  • Anti-inflammatory applications

  • Antiviral therapies

  • Treatment of other conditions involving dysregulated cell signaling

Additionally, combination therapies with established drugs could be investigated to potentially enhance efficacy and overcome resistance mechanisms in cancer treatment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator